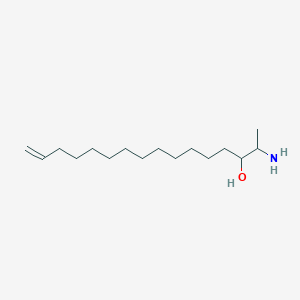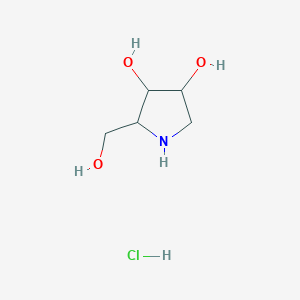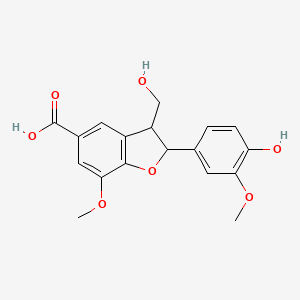![molecular formula C13H17N3O4 B12104693 benzyl N-[1-[(2-amino-2-oxoethyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12104693.png)
benzyl N-[1-[(2-amino-2-oxoethyl)amino]-1-oxopropan-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-Ala-Gly-NH2, also known as N-benzyloxycarbonyl-L-alanyl-glycinamide, is a dipeptide composed of alanine and glycine with a benzyloxycarbonyl (Z) protecting group on the N-terminus. This compound is commonly used in peptide synthesis and serves as a model compound in various biochemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Z-Ala-Gly-NH2 typically involves the following steps:
Protection of the Amino Group: The amino group of alanine is protected using the benzyloxycarbonyl (Z) group. This is achieved by reacting alanine with benzyloxycarbonyl chloride (CbzCl) in the presence of a base such as sodium bicarbonate.
Coupling Reaction: The protected alanine (Z-Ala) is then coupled with glycinamide using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).
Deprotection: The final step involves the removal of the Z protecting group using hydrogenation with palladium on carbon (Pd/C) under hydrogen gas or by treatment with trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of Z-Ala-Gly-NH2 follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques are often employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: Z-Ala-Gly-NH2 can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction of the Z protecting group can be achieved using hydrogenation with Pd/C.
Substitution: The Z protecting group can be substituted with other protecting groups or functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Various protecting group reagents such as tert-butyloxycarbonyl chloride (BocCl) or fluorenylmethyloxycarbonyl chloride (FmocCl).
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Deprotected dipeptide (Ala-Gly-NH2).
Substitution: Dipeptides with different protecting groups.
Wissenschaftliche Forschungsanwendungen
Z-Ala-Gly-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies to understand reaction mechanisms and optimize synthetic routes.
Biology: Serves as a substrate in enzymatic studies to investigate protease activity and specificity.
Medicine: Utilized in the development of peptide-based drugs and as a reference compound in pharmacokinetic studies.
Industry: Employed in the production of peptide-based materials and as a standard in quality control processes.
Wirkmechanismus
The mechanism of action of Z-Ala-Gly-NH2 involves its interaction with enzymes and receptors in biological systems. The compound can act as a substrate for proteases, leading to the cleavage of the peptide bond and release of alanine and glycine. The benzyloxycarbonyl group provides stability and protection during synthetic processes, ensuring selective reactions.
Vergleich Mit ähnlichen Verbindungen
Z-Gly-Gly-NH2: A dipeptide with glycine instead of alanine.
Z-Ala-Ala-NH2: A dipeptide with two alanine residues.
Z-Gly-Ala-NH2: A dipeptide with the positions of glycine and alanine reversed.
Comparison:
Uniqueness: Z-Ala-Gly-NH2 is unique due to the presence of both alanine and glycine, providing distinct properties and reactivity compared to other dipeptides.
Reactivity: The presence of the Z protecting group enhances the stability and selectivity of reactions involving Z-Ala-Gly-NH2.
Applications: While similar compounds are used in peptide synthesis and enzymatic studies, Z-Ala-Gly-NH2 is particularly favored for its balanced properties and ease of synthesis.
Eigenschaften
Molekularformel |
C13H17N3O4 |
|---|---|
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
benzyl N-[1-[(2-amino-2-oxoethyl)amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C13H17N3O4/c1-9(12(18)15-7-11(14)17)16-13(19)20-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H2,14,17)(H,15,18)(H,16,19) |
InChI-Schlüssel |
YUWYAVYBKJFYPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NCC(=O)N)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[b]thiophene, 2,3-dihydro-5-iodo-](/img/structure/B12104616.png)
![5-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12104619.png)
![tert-butyl N-[6-(benzotriazol-1-yl)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate](/img/structure/B12104631.png)


![4-(15'-Acetyloxy-4-hydroxy-2',6,11'-trimethyl-7'-methylidene-2,6'-dioxospiro[3a,4,7,7a-tetrahydro-1-benzofuran-3,13'-5-oxatetracyclo[10.2.1.01,10.04,8]pentadec-10-ene]-5-yl)pentyl acetate](/img/structure/B12104649.png)

![6-[2-[3-[(1-carboxy-3-phenylpropyl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12104664.png)
![n-[1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12104673.png)


![[2-[4-acetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] 2-methylbutanoate](/img/structure/B12104697.png)


